molecular formula C23H25N3O5 B2591595 1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide CAS No. 1396885-48-5

1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide

Cat. No.: B2591595
CAS No.: 1396885-48-5
M. Wt: 423.469
InChI Key: LICDFZGEBSETDP-UHFFFAOYSA-N
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Description

This compound features an indole-3-carbonyl group linked to an azetidine ring, which is further substituted with a 3,4,5-trimethoxyphenylmethyl carboxamide moiety.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-19-8-14(9-20(30-2)21(19)31-3)10-25-22(27)15-12-26(13-15)23(28)17-11-24-18-7-5-4-6-16(17)18/h4-9,11,15,24H,10,12-13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICDFZGEBSETDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide typically involves multistep reactions starting from readily available precursors. The synthetic route often includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Functionalization of the indole ring: Introduction of the carbonyl group at the 3-position of the indole ring.

    Formation of the azetidine ring: This step involves the cyclization of appropriate intermediates to form the azetidine ring.

    Attachment of the trimethoxyphenyl group: This is typically done through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature.

Scientific Research Applications

1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in multicomponent reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, leading to the modulation of metabolic pathways.

    Interacting with DNA: It can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs differ in core rings, substituents, and functional groups, influencing their physicochemical and biological properties. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound Azetidine Indole-3-carbonyl, 3,4,5-trimethoxyphenylmethyl Not provided ~430 (estimated) Conformational rigidity from azetidine; dual aromatic systems -
1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide Ethylenediamine linker Indole-3-carboxamide, trimethoxyphenylcarbonyl C22H25N3O5 411.45 Flexible linker; reduced rigidity compared to azetidine
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives Acetamide Pyrazole-substituted indole, trimethoxyphenyl Varies ~400–450 Tubulin polymerization inhibition; pyrazole enhances solubility
4-(1-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamido)benzoic acid (4v) Triazole Chlorophenyl, trimethoxyphenyl, carboxylic acid C25H22ClN5O5 532.0 Triazole core; polar carboxylic acid improves water solubility
1-(phenylsulfonyl)-3-[(3,4,5-trimethoxyphenyl)methyl]-1H-indole Indole Sulfonyl group, trimethoxyphenylmethyl C24H23NO5S 437.51 Sulfonyl group increases electron-withdrawing effects

Solubility and Pharmacokinetics

  • Trimethoxyphenyl Group: Present in all analogs, this moiety enhances lipophilicity but may reduce aqueous solubility. Derivatives with polar groups (e.g., carboxylic acid in 4v or morpholinoethyl in ) mitigate this issue.
  • Molecular Weight Trends : Most analogs fall within 400–450 g/mol, aligning with Lipinski’s rule of five for drug-likeness. The target compound’s estimated ~430 g/mol suggests favorable bioavailability.

Key Research Findings and Gaps

  • Anticancer Potential: Structural similarities to tubulin inhibitors () and triazole derivatives () suggest the target compound may exhibit antiproliferative activity, though experimental validation is needed.
  • Lack of Direct Data: No explicit biological data for the target compound were found in the evidence, underscoring the need for future in vitro and in vivo studies.

Biological Activity

The compound 1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide is a novel indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O5C_{22}H_{25}N_{3}O_{5}, with a molecular weight of 411.5 g/mol. The structure features an indole moiety linked to a trimethoxyphenyl group through an azetidine ring, which may contribute to its biological activity.

Indole derivatives often modulate various biochemical pathways, including those involved in inflammation and cancer progression. The specific mechanisms for this compound may involve:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Indole derivatives are known to inhibit COX enzymes, which play a crucial role in the inflammatory response. For instance, studies have shown that similar compounds exhibit significant COX inhibition, leading to reduced inflammation and pain .
  • Apoptosis Induction : Compounds containing indole structures have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of nuclear transcription factors and activation of caspases .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit considerable anti-inflammatory effects. The compound's ability to inhibit COX enzymes suggests it may also reduce inflammatory markers in vivo.

Compound% Inhibition (2h)% Inhibition (3h)
S1462.69%63.69%
S761.47%62.24%

These results are indicative of the potential effectiveness of indole-based compounds in managing inflammatory conditions .

Anticancer Activity

The compound’s structural features suggest potential anticancer properties. Indole derivatives have been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines. For example, indole-3-carbinol (I3C), a related compound, has demonstrated significant anticancer effects by modulating estrogen metabolism and enhancing DNA repair mechanisms .

Case Studies

  • In Vitro Studies : In vitro studies on similar indole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with trimethoxyphenyl substitutions have been observed to significantly decrease cell viability in breast cancer cell lines.
  • Animal Models : Preliminary studies using animal models have indicated that indole derivatives can reduce tumor size and enhance survival rates when administered at specific dosages.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include the indole NH (~10–12 ppm), azetidine ring protons (3.5–4.5 ppm), and methoxy groups (~3.8 ppm). The 13C NMR should show carbonyl carbons (~165–170 ppm) and quaternary carbons in the trimethoxyphenyl group .
  • Mass Spectrometry (ESI-MS) : High-resolution MS can confirm the molecular ion peak ([M+H]+) and rule out impurities. For example, a compound with m/z 464.1812 (C24H25N3O6) requires <5 ppm deviation .
  • X-ray Crystallography : If single crystals are obtained, SHELXL software can refine the structure to confirm stereochemistry and intermolecular interactions .

How can structure-activity relationship (SAR) studies elucidate the role of the trimethoxyphenyl group in this compound’s bioactivity?

Q. Advanced Research Focus

  • Analog Synthesis : Replace the 3,4,5-trimethoxyphenyl group with substituents varying in electron density (e.g., nitro, halogen, or methoxy groups at different positions) to assess steric/electronic effects .
  • Biological Assays : Test analogs in kinase inhibition or cytotoxicity assays. For example, compare IC50 values in cancer cell lines (e.g., MCF-7 or HeLa) to identify substituents enhancing potency.
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases, correlating with experimental data .

What methodologies resolve contradictions in biological activity data across assay systems for this compound?

Q. Advanced Research Focus

  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). Use reference compounds (e.g., paclitaxel for microtubule disruption) as positive controls .
  • Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Reproduce results in triplicate across independent labs.
  • Mechanistic Profiling : Combine in vitro assays (e.g., enzyme inhibition) with in vivo models (e.g., zebrafish xenografts) to validate target engagement .

What are critical considerations for selecting crystallization solvents for X-ray diffraction analysis?

Q. Intermediate Research Focus

  • Solvent Polarity : Use low-polarity solvents (e.g., dichloromethane/hexane) to slow crystallization and improve crystal quality.
  • Temperature Control : Gradual cooling (e.g., from 40°C to 4°C) minimizes defects.
  • Software Refinement : SHELXL can handle twinning or disorder in high-symmetry space groups (e.g., P21/c) .

How can computational chemistry predict binding modes of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (e.g., using GROMACS) to assess stability.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs and targets (e.g., EGFR kinase).
  • Validation : Cross-reference predictions with experimental IC50 values and mutagenesis data .

What purification challenges arise during synthesis, and how can they be addressed?

Q. Intermediate Research Focus

  • Byproduct Removal : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane 10% → 50%) to separate unreacted starting materials.
  • HPLC Optimization : Employ C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) for final purity (>95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.